N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 539808-67-8
Molecular Weight: 460.559 g/mol
Preparation Methods
Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is scarce due to the compound’s rarity. it may be synthesized using established chemical processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions may occur at specific functional groups.
Reagents: Oxidizing agents (e.g., KMnO, CrO), reducing agents (e.g., NaBH), and nucleophiles.
Conditions: Vary depending on the specific reaction.
Major Products:: The major products formed during these reactions would depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to its uniqueness, similar compounds include other benzyl-substituted triazoles and sulfanylacetamides. further exploration is needed to identify specific analogs.
Remember that this compound is part of a rare and unique collection, and its analytical data may not be readily available
Properties
CAS No. |
539808-67-8 |
---|---|
Molecular Formula |
C25H24N4O3S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-benzyl-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-31-21-14-12-20(13-15-21)29-23(17-32-22-10-6-3-7-11-22)27-28-25(29)33-18-24(30)26-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30) |
InChI Key |
XNFYPXLFPZOBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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